N-Benzyl-6-chloro-N-methyl-2-pyrazinamine
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Overview
Description
N-Benzyl-6-chloro-N-methyl-2-pyrazinamine is a compound that can be inferred to have a pyrazine core based on its name, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound is substituted with a benzyl group, a chlorine atom, and a methyl group at specified positions. Although none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential properties and reactivity of this compound.
Synthesis Analysis
The synthesis of pyrazine derivatives can involve various methods, including thermolysis and photolysis, as seen in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 6-(benzylidenehydrazino)uracil derivatives . While the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the benzyl, chlorine, and methyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal structure of N′-[(1E)-1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene)ethyl]benzenesulfonohydrazide, shows that these molecules can exist in tautomeric forms and may have planar fragments, which could be relevant for the electronic structure and reactivity of this compound . The molecular structure and stability can be further analyzed using computational methods such as Density Functional Theory (DFT), as demonstrated in the study of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .
Chemical Reactions Analysis
The reactivity of pyrazine derivatives can be influenced by their electronic structure, as seen in the high reactivity of the free base and cationic species of the compound studied in paper . The presence of electron-donating or electron-withdrawing groups, such as a benzyl or chlorine substituent, can significantly affect the chemical behavior of this compound. The compound may undergo various chemical reactions, including nucleophilic substitutions or electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on the properties of structurally similar compounds. For instance, solvation energy values and vibrational frequencies can provide insights into the solubility and stability of the compound in different environments . The presence of a chlorine atom may increase the compound's polarity and potentially its solubility in polar solvents. The benzyl group may contribute to the overall hydrophobic character and could affect the compound's melting point and boiling point.
Scientific Research Applications
Biochemical Interactions and Applications
Pyrazine derivatives, including N-Benzyl-6-chloro-N-methyl-2-pyrazinamine, are recognized for their diverse pharmacological properties. They are key structures in many compounds with antimicrobial, anticancer, and neuroprotective activities. For instance, pyrazine derivatives have been patented for their potential as active compounds in treating various diseases, demonstrating the broad interest in their therapeutic capabilities (Ferreira & Kaiser, 2012).
Antimicrobial and Anticancer Potential
Research has highlighted the antimicrobial activity of pyrazine derivatives, suggesting their potential in addressing the urgent need for new substances with antimicrobial properties. This is particularly relevant in the context of increasing antimicrobial resistance (Marchese et al., 2017). Additionally, compounds like hexaazatriphenylene derivatives, which share structural similarities with pyrazine derivatives, have been explored for their application in organic materials and nanoscience, indicating the versatility of these compounds in both biological and technological fields (Segura et al., 2015).
Environmental and Health Safety Considerations
The environmental impact and safety of pyrazine derivatives have also been a subject of study. For example, benzo[a]pyrene, a polycyclic aromatic hydrocarbon, has been extensively studied for its carcinogenic and neurotoxic effects. Although not a pyrazine derivative, research on such compounds provides insight into the importance of understanding the environmental and health impacts of chemical pollutants (Chepelev et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-6-chloro-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-14-7-11(13)15-12/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCWIMZLMCMPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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